2-(Cyclopropylmethoxy)-6-fluoropyridine
Overview
Description
2-(Cyclopropylmethoxy)-6-fluoropyridine is a chemical compound characterized by a pyridine ring substituted with a fluorine atom at the 6-position and a cyclopropylmethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-6-fluoropyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoropyridine as the starting material.
Cyclopropylmethylation: The fluoropyridine undergoes cyclopropylmethylation using cyclopropylmethyl halides in the presence of a strong base such as potassium tert-butoxide.
Purification: The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopropylmethoxy)-6-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the fluorine or cyclopropylmethoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH4) or other suitable reducing agents.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Pyridine N-oxide: Formed through oxidation.
Hydrogenated Pyridine: Resulting from the reduction of the fluorine atom.
Substituted Derivatives: Various nucleophilic substitution products.
Scientific Research Applications
2-(Cyclopropylmethoxy)-6-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It has potential as a lead compound in drug discovery, especially for targeting specific biological pathways.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Cyclopropylmethoxy)-6-fluoropyridine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and cyclopropylmethoxy group can influence the binding affinity and selectivity of the compound towards these targets, leading to its biological activity.
Comparison with Similar Compounds
2-(Cyclopropylmethoxy)phenol: Similar in structure but lacks the fluorine atom.
5-Bromo-2-(cyclopropylmethoxy)pyridine: Similar pyridine derivative with a bromine atom instead of fluorine.
Uniqueness: 2-(Cyclopropylmethoxy)-6-fluoropyridine is unique due to the presence of both the fluorine and cyclopropylmethoxy groups, which can significantly alter its chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-6-fluoropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-2-1-3-9(11-8)12-6-7-4-5-7/h1-3,7H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYOQABZCWFOOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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